Methyl (2R)-(3,4-dichlorophenyl)[(2R)-2-piperidinyl]acetate
Description
Methyl (2R)-(3,4-dichlorophenyl)[(2R)-2-piperidinyl]acetate is a chiral ester compound featuring a 3,4-dichlorophenyl aromatic ring, a (2R)-configured piperidinyl group, and a methyl ester moiety. Its stereochemistry and substitution pattern influence its biological activity, solubility, and metabolic stability.
Properties
CAS No. |
1364331-88-3 |
|---|---|
Molecular Formula |
C14H17Cl2NO2 |
Molecular Weight |
302.2 g/mol |
IUPAC Name |
methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate |
InChI |
InChI=1S/C14H17Cl2NO2/c1-19-14(18)13(12-4-2-3-7-17-12)9-5-6-10(15)11(16)8-9/h5-6,8,12-13,17H,2-4,7H2,1H3/t12-,13-/m1/s1 |
InChI Key |
JUKMAYKVHWKRKY-CHWSQXEVSA-N |
SMILES |
COC(=O)C(C1CCCCN1)C2=CC(=C(C=C2)Cl)Cl |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC(=C(C=C2)Cl)Cl |
Other CAS No. |
1400742-68-8 |
Origin of Product |
United States |
Biological Activity
Methyl (2R)-(3,4-dichlorophenyl)[(2R)-2-piperidinyl]acetate, also known as 3,4-Dichloromethylphenidate, is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
- Chemical Formula : C14H18Cl2N O2
- Molecular Weight : 285.20 g/mol
- CAS Number : 23928172
The compound features a piperidine ring substituted with a dichlorophenyl group, which is key to its biological activity.
This compound primarily acts as a dopamine reuptake inhibitor . It is structurally related to methylphenidate, a well-known stimulant used in treating Attention Deficit Hyperactivity Disorder (ADHD). By inhibiting the dopamine transporter (DAT), it increases the levels of dopamine in the synaptic cleft, enhancing dopaminergic signaling.
Pharmacological Effects
- Cognitive Enhancement : Studies have indicated that this compound may improve cognitive functions such as attention and memory. In animal models, it has shown promise in enhancing learning capabilities and reducing impulsivity .
- Potential for ADHD Treatment : Similar to methylphenidate, this compound may be effective in managing symptoms of ADHD. Clinical trials are needed to establish its efficacy and safety profile in humans .
- Neuroprotective Properties : Preliminary research suggests that it may possess neuroprotective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
Toxicological Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound. The results indicate that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations can lead to neurotoxicity and adverse behavioral outcomes in animal models .
Data Table: Summary of Biological Activities
Case Study 1: Cognitive Enhancement in Rodent Models
In a controlled study involving rodents, this compound was administered at varying doses. Results showed significant improvements in tasks measuring attention and memory compared to the control group. The study concluded that the compound could be a viable candidate for further research into cognitive enhancement therapies .
Case Study 2: Safety Profile Assessment
A study aimed at determining the safety profile involved administering the compound to rats over an extended period. Findings indicated dose-dependent toxicity with behavioral changes observed at higher doses. These results highlight the need for careful dosing in potential therapeutic applications .
Scientific Research Applications
Methyl (2R)-(3,4-dichlorophenyl)[(2R)-2-piperidinyl]acetate, also known as 3,4-Dichloromethylphenidate, is a compound with significant applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound has the molecular formula and features a piperidine ring attached to a dichlorophenyl group via an acetate moiety. Its structure contributes to its biological activity, making it a subject of interest in drug development.
Pharmacological Research
This compound has been studied for its potential use as a stimulant and cognitive enhancer. Its structural similarity to methylphenidate suggests it may possess similar pharmacological properties, including the modulation of neurotransmitters such as dopamine and norepinephrine.
Case Study: Cognitive Enhancement
In a study published in the Journal of Medicinal Chemistry, researchers investigated the efficacy of various methylated piperidine derivatives on cognitive performance in animal models. This compound showed promise in enhancing memory retention compared to control groups, indicating its potential as a cognitive enhancer .
Analgesic Properties
Research indicates that compounds with similar structures exhibit analgesic effects. This compound has been evaluated for its pain-relieving properties in preclinical trials.
Case Study: Analgesic Efficacy
A study conducted by Smith et al. (2020) demonstrated that this compound significantly reduced pain responses in rodent models subjected to acute pain stimuli. The results suggest that it may act through opioid receptors, providing a new avenue for analgesic drug development .
Antidepressant Activity
Emerging research points to the potential antidepressant effects of methylated piperidine derivatives. This compound has been included in studies assessing its impact on depressive behaviors in animal models.
Case Study: Behavioral Studies
In behavioral assays measuring depression-like symptoms, this compound exhibited significant reductions in immobility time during forced swim tests compared to controls, indicating potential antidepressant activity .
Table 1: Summary of Pharmacological Effects
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Aromatic Substitution : The 3,4-dichlorophenyl group is common in opioid receptor ligands (e.g., U50,488) and neurokinin antagonists (e.g., SR140333), suggesting its role in enhancing receptor binding affinity .
- Amine Substituent : The (2R)-piperidinyl group in the target compound distinguishes it from U50,488’s pyrrolidinylcyclohexyl moiety, which is critical for κ-opioid selectivity .
- Ester vs. Non-ester Derivatives: The methyl ester in the target compound may improve bioavailability compared to non-ester analogs like SR140333, which lacks an ester group .
Pharmacological and Functional Comparisons
Table 2: Functional Properties of Selected Compounds
Key Findings :
- Receptor Specificity : Unlike U50,488, the target compound’s piperidinyl group may shift receptor selectivity toward µ-opioid receptors, though experimental data are lacking .
- Solubility : The methyl ester in the target compound likely reduces LogP compared to U50,488, suggesting improved aqueous solubility .
Preparation Methods
Asymmetric Synthesis via Chiral Auxiliaries
A prominent approach involves using Evans oxazolidinones to establish the C2 stereocenter. In a representative procedure:
- Formation of the Acetate Backbone :
- Coupling with 3,4-Dichlorophenyl Grignard Reagent :
- Esterification and Auxiliary Removal :
This method, adapted from zincophorin methyl ester syntheses, achieves high stereocontrol but requires multistep purification.
Catalytic Asymmetric Hydrogenation
An alternative route employs transition-metal catalysts to induce stereochemistry:
- Preparation of α,β-Unsaturated Ester :
- Asymmetric Hydrogenation :
- Piperidinyl Group Introduction :
This method, inspired by patent WO2017191650A1, offers scalability but requires stringent control over reaction conditions to prevent epimerization.
Resolution-Based Approaches
Diastereomeric Salt Formation
Racemic methyl 2-(3,4-dichlorophenyl)-2-piperidinylacetate is resolved using chiral acids:
- Salt Formation :
- Crystallization and Isolation :
While cost-effective, this method suffers from low yields (~30%) and requires recycling of the resolving agent.
Key Challenges and Optimization Strategies
Stereochemical Integrity
- Racemization Risks : The piperidinyl nitrogen’s basicity can lead to C2' epimerization under acidic or high-temperature conditions. Buffered reaction media (pH 6–7) and low temperatures (<40°C) mitigate this issue.
- Catalyst Selection : Ru-Segphos complexes outperform BINAP in hydrogenation steps, reducing byproduct formation.
Scalability and Practicality
- Solvent Choice : Dichloroethane and methanol are preferred for their balance of solubility and ease of removal.
- Workflow Efficiency : Combining steps (e.g., in situ esterification during Grignard reactions) reduces intermediate isolation, improving overall yield from 6% to 10%.
Analytical and Characterization Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 128–130°C | DSC () |
| [α]D²⁵ | +42.5° (c 1.0, CHCl₃) | Polarimetry () |
| HPLC Purity | >99.5% | Chiralcel OD-H, hexane/i-PrOH 9:1 () |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
